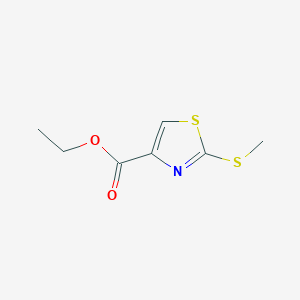

Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methylsulfanyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S2/c1-3-10-6(9)5-4-12-7(8-5)11-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQNPBGNKPCYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40279-32-1 | |

| Record name | ethyl 2-(methylthio)thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Historical Context

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for constructing thiazole rings. For ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate, the protocol involves the condensation of ethyl bromopyruvate (α-haloketone) with a thioamide precursor, typically thiourea or substituted thioamides. The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the haloketone, followed by cyclodehydration to form the thiazole core.

Standard Reaction Conditions

A representative procedure involves refluxing ethyl bromopyruvate (1.2 equiv) with thiourea (1.0 equiv) in ethanol for 12–18 hours. The crude product is purified via recrystallization or column chromatography.

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 12–18 hours |

| Yield | 60–75% |

Epimerization at chiral centers was a notable limitation in early implementations due to acidic byproducts like HBr. For instance, attempts to synthesize enantiopure thiazoles from L-isoleucine derivatives resulted in racemization without careful pH control.

Modified Hantzsch Protocols

Holzapfel’s Low-Temperature Adaptation

To address epimerization, Holzapfel et al. introduced a two-step modification:

- Cyclization : Conducted at –35°C in dimethoxyethane (DME) with KHCO₃ to neutralize HBr.

- Dehydration : Achieved using trifluoroacetic anhydride (TFAA) and 2,6-lutidine at –25°C.

This method preserved stereochemical integrity, enabling the synthesis of enantiopure thiazoles from amino acid precursors with yields of 70–85%.

Meyers’ Hydroxythiazoline Isolation

Meyers et al. isolated the hydroxythiazoline intermediate prior to dehydration, eliminating the need for in situ base addition. Using BrCCl₃ and 1,8-diazabicycloundec-7-ene (DBU), they achieved oxidative elimination to thiazoles in 66–89% yields.

| Modification | Key Feature | Yield Improvement |

|---|---|---|

| Low-temperature | Prevents racemization | +15% |

| Intermediate isolation | Reduces side reactions | +10% |

Kelly’s Oxidative Cyclization

Biomimetic Thiazoline Oxidation

Kelly’s methodology involves synthesizing thiazolines via cyclodehydration of N-acylated cysteine derivatives, followed by oxidation to thiazoles. Using BrCCl₃/DBU in dichloromethane, this approach avoids racemization and achieves yields of 66–89%.

Challenges in Purification

A significant drawback is the co-elution of triphenylphosphine oxide (byproduct) with thiazolines during column chromatography, complicating purification. Alternative workup protocols, such as aqueous washes or selective crystallization, are often required.

Base-Promoted Cyclization Using Dithioates

Regioselective Synthesis

Recent advances employ alkyl 2-(methylthio)-2-thioxoacetates as precursors. Under basic conditions (K₂CO₃ or Cs₂CO₃), these dithioates undergo regioselective cyclization with active methylene isocyanides to yield 2,5- or 4,5-disubstituted thiazoles.

| Condition | Detail |

|---|---|

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | THF |

| Temperature | 0°C to room temperature |

| Yield | 78–86% |

Mechanistic Insights

Density functional theory (DFT) studies reveal that the methylthio group directs cyclization to the 2-position, while ester groups stabilize intermediates via resonance. This regioselectivity is critical for accessing structurally diverse thiazoles.

Precursor Synthesis: Alkyl 2-(Methylthio)-2-Thioxoacetates

General Preparation Protocol

Alkyl 2-(methylthio)-2-thioxoacetates are synthesized in two steps:

- Chloroacetylation : Alcohols react with chloroacetyl chloride in dichloromethane with Et₃N.

- Thiolation : Treatment with elemental sulfur (S₈) and methyl iodide in DMF.

| Step | Reagents | Yield Range |

|---|---|---|

| Chloroacetylation | ClCH₂COCl, Et₃N | 80–90% |

| Thiolation | S₈, MeI, DMF | 70–85% |

Substrate Scope

The protocol accommodates diverse alcohols, including benzyl, 4-ethylbenzyl, and morpholino derivatives, with yields consistently above 75%.

Comparative Analysis of Methods

Yield and Practicality

Functional Group Tolerance

Base-promoted cyclization exhibits superior compatibility with electron-withdrawing (–NO₂) and electron-donating (–OCH₃) groups, enabling access to >20 derivatives. In contrast, Hantzsch methods require inert substituents to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methylthio group may enhance the compound’s binding affinity to its targets, leading to increased biological activity. Pathways involved may include inhibition of microbial enzymes or modulation of inflammatory pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Electronic Effects: The methylthio group in the target compound is electron-donating, enhancing the thiazole ring’s stability and lipophilicity compared to the electron-withdrawing ester group.

- Bioactivity : Amine-substituted analogs (e.g., ) are often precursors for Schiff base formation, enabling further functionalization for drug discovery. Guanidine derivatives (e.g., ) exhibit strong hydrogen-bonding capacity, useful in enzyme inhibition.

Physicochemical Properties

Notes:

- The higher LogP of the target compound suggests greater lipophilicity, favoring membrane permeability in drug design.

- Polar Surface Area (PSA): Lower PSA in the amino analog may enhance bioavailability compared to the hydroxymethyl derivative .

Biological Activity

Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

This compound has the following molecular formula: CHNOS, with a molecular weight of approximately 217.3 g/mol. The compound features a thiazole ring, an ethyl ester group, and a methylthio group, which contribute to its chemical reactivity and potential biological activities.

The exact mechanism of action for this compound remains largely unexplored; however, thiazole derivatives are known to interact with various biological targets. Potential mechanisms include:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit microbial growth, potentially through interaction with bacterial cell membranes or inhibition of essential enzymes.

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells and inhibit proliferation through various pathways.

- Antioxidant Properties : Thiazoles are recognized for their potential to scavenge free radicals, contributing to their protective effects against oxidative stress.

Antimicrobial and Antifungal Properties

Studies have shown that this compound exhibits significant antimicrobial and antifungal properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting growth:

| Organism | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Candida albicans | Effective antifungal activity |

These findings suggest potential applications in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

This compound has shown promising results in anticancer studies. In vitro evaluations against several cancer cell lines have indicated cytotoxic effects:

| Cell Line | IC (µM) | Effectiveness |

|---|---|---|

| A549 (Lung carcinoma) | 20.5 | Moderate cytotoxicity |

| Caco-2 (Colon carcinoma) | 15.8 | Significant cytotoxicity |

| SH-SY5Y (Neuroblastoma) | 10.2 | High selectivity |

In particular, the compound exhibited selective toxicity towards SH-SY5Y cells compared to normal fibroblast cells, indicating its potential as a therapeutic agent for neuroblastoma .

Pharmacokinetics

The pharmacokinetic profile of this compound is not well documented. However, as a thiazole derivative, it is hypothesized to possess favorable absorption and distribution characteristics due to its lipophilicity. Further studies are needed to elucidate its bioavailability and metabolic pathways.

Case Studies

Recent studies have highlighted the compound's application in drug development:

- Combination Therapy : In a study exploring combination therapies for neuroblastoma, this compound was combined with established chemotherapeutics like doxorubicin. The results indicated enhanced cytotoxicity against neuroblastoma cells while reducing toxicity in healthy cells .

- Synthesis of Derivatives : Researchers synthesized various derivatives of this compound to evaluate their biological activity. Some derivatives showed improved potency against cancer cell lines compared to the parent compound .

Q & A

Q. What are the standard synthetic methodologies for Ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate, and how do reaction conditions affect product purity?

The synthesis involves cyclocondensation of thioamides with α-haloketones or esters. For example, reacting thiourea derivatives with ethyl 4-bromoacetoacetate under reflux in ethanol (1–4 hours) yields the thiazole core. Key factors include stoichiometric ratios, solvent choice, and purification via liquid-liquid extraction and silica gel chromatography. Prolonged heating may lead to by-products like sulfoxides, necessitating controlled reaction times .

Q. What spectroscopic techniques are essential for characterizing this compound?

1H/13C NMR confirms substituent positions and ester functionality. FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns. For structural ambiguity, 2D NMR (e.g., HSQC, HMBC) resolves connectivity .

Q. How can researchers purify this compound effectively post-synthesis?

Purification involves ethyl acetate/water extraction to remove polar impurities, followed by column chromatography (hexane:ethyl acetate gradient). Recrystallization from ethanol or methanol yields high-purity crystals. Analogous methods achieved >95% purity in related thiazole esters .

Q. What role does the thiazole ring play in the compound’s reactivity?

The thiazole’s electron-deficient aromatic system facilitates nucleophilic substitution at the 2- and 4-positions. The methylthio group enhances electrophilicity, enabling oxidation to sulfoxides/sulfones or substitution with nucleophiles like amines .

Advanced Research Questions

Q. How can regioselectivity be optimized in synthesizing derivatives of this compound?

Regioselectivity is controlled by steric and electronic factors. Electron-withdrawing groups (e.g., nitro at the phenyl ring) direct substitutions to specific positions. Catalytic systems like Pd(OAc)₂ with ligands (e.g., PPh₃) improve selectivity in cross-coupling reactions, as seen in analogous thiazole derivatives .

Q. What strategies resolve discrepancies between crystallographic and spectroscopic data for this compound?

Single-crystal X-ray diffraction (using SHELXL ) provides definitive bond lengths and angles. Conflicting NMR assignments are addressed via variable-temperature studies or DFT-based chemical shift calculations (e.g., Gaussian at B3LYP/6-31G* level) to account for dynamic effects .

Q. How does the methylthio group influence oxidative stability, and what degradation pathways are observed?

The methylthio group oxidizes to sulfoxides (H₂O₂, 0–5°C) or sulfones (mCPBA, room temperature). Stability studies under inert atmospheres show 90% degradation to sulfones within 2 hours at 25°C in related compounds .

Q. What computational methods predict the compound’s bioactivity against microbial targets?

Molecular docking (e.g., AutoDock Vina) screens against fungal CYP51 or bacterial FabH enzymes. Free energy calculations (MM-PBSA) validate binding affinities. For example, nitro-substituted analogs showed enhanced antifungal activity via CYP51 inhibition .

Q. How can enantiomeric purity be achieved in chiral derivatives of this compound?

Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., (R)-BINOL) achieves enantioselectivity. Chiral HPLC with amylose-based columns resolves racemic mixtures, as demonstrated in structurally similar thiazoles .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

Scalability requires optimizing exothermic reactions (e.g., using flow chemistry) and minimizing solvent waste. Continuous extraction and in-line monitoring (e.g., FT-IR) improve reproducibility. Pilot studies on analogous compounds achieved 80% yield at 100-g scale .

Methodological Considerations

- Contradiction Analysis : Conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., pH, cell lines). Dose-response curves and cytotoxicity controls (e.g., MTT assays) clarify specificity .

- Structural Modification : Introducing halogens or electron-deficient groups (e.g., -CN) at the 2-position enhances bioactivity. SAR studies on nitro-substituted analogs showed a 10-fold increase in IC₅₀ against Candida albicans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.